molecular formula C16H31N3O B7928402 (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

Cat. No.: B7928402
M. Wt: 281.44 g/mol
InChI Key: FSLYSVPDBWEKLE-NRXISQOPSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a dimethylamino-cyclohexyl moiety, and a butyramide backbone, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the dimethylamino-cyclohexyl moiety: This step often involves the use of cyclohexylamine derivatives and dimethylamine in the presence of suitable catalysts.

    Coupling with the butyramide backbone: The final step involves coupling the intermediate with a butyramide derivative under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyclopropyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butyramide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides and amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    U-47700: A structurally related compound with similar pharmacological properties.

    AH-7921: Another synthetic opioid with a comparable chemical structure and mechanism of action.

    U-50488: A selective kappa-opioid receptor agonist with structural similarities.

Uniqueness: (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLYSVPDBWEKLE-NRXISQOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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